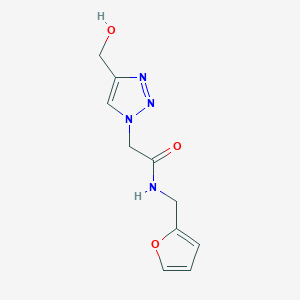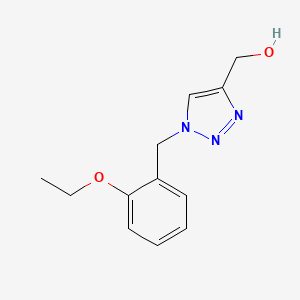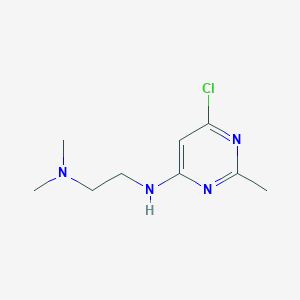![molecular formula C10H14ClN3O B1467536 [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol CAS No. 1250072-07-1](/img/structure/B1467536.png)
[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol
Übersicht
Beschreibung
Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Attached to this ring is a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The pyrimidine ring has a chloromethyl group attached to it.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 213.67 . The InChI code for the compound is 1S/C9H12ClN3O/c10-8-4-9(12-6-11-8)13-3-1-2-7(13)5-14/h4,6-7,14H,1-3,5H2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Synthesis of Pyrrolin-2-ones : The reaction of N-substituted 4-methyl-2-pyrrolidinones, which are structurally related to the compound of interest, with alkaline methoxide in methanol, leads to the formation of 5-methoxylated 3-pyrrolin-2-ones. These compounds are valuable intermediates for the development of agrochemicals and medicinal compounds, highlighting the versatility of pyrrolidinone derivatives in synthesizing complex molecules (Ghelfi et al., 2003).
Characterisation of Pyridinyl Methanone Derivatives : The condensation reaction of (6-methylpyridin-2-yl)methanol with pyridine-2-carbaldehyde at elevated temperatures led to the isolation of an unexpected compound, showcasing the unpredictable nature of organic synthesis and the importance of characterizing new compounds through spectroscopic and crystallographic methods (Percino et al., 2005).
Applications in Material Science
Crystal and Molecular Structure Analysis : Detailed analysis of crystal and molecular structures, such as the study on (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) Methanone, provides insights into the intermolecular interactions and stability of molecular crystals. This knowledge is crucial for material science applications, where the arrangement of molecules within a crystal can significantly affect material properties (Lakshminarayana et al., 2009).
Biocatalysis and Green Chemistry
Production of Chiral Intermediates : The use of Kluyveromyces sp. for the stereoselective reduction of ketones to produce chiral alcohols, such as the production of (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol, illustrates the potential of biocatalysis in green chemistry. This approach not only offers a high degree of selectivity but also aligns with sustainable practices by utilizing microbial cells for chemical transformations (Ni et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
[1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7-12-9(11)5-10(13-7)14-4-2-3-8(14)6-15/h5,8,15H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUWACYCPLJASL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCCC2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[(pyrimidin-2-ylmethyl)amino]acetate](/img/structure/B1467455.png)


![[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467459.png)
![[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467460.png)




![[1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467469.png)

![{1-[(3-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467472.png)
![[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467473.png)
![1-[(4-Fluorophenyl)methyl]cyclopropan-1-ol](/img/structure/B1467475.png)